N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide, also known as BDP-9066, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various preclinical studies, and its potential applications in the treatment of various diseases are being explored.
Scientific Research Applications
Skeletal Muscle Sodium Channel Blockers
Compounds with structural similarities to "N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide" have been designed as voltage-gated skeletal muscle sodium channel blockers. These compounds exhibit a marked increase in potency and use-dependent block compared to tocainide, suggesting their potential application as antimyotonic agents in medical research (Catalano et al., 2008).
Anti-Inflammatory and Analgesic Agents
Research involving related compounds has explored their use as anti-inflammatory and analgesic agents. Novel heterocyclic compounds derived from visnaginone and khellinone showed significant cyclooxygenase-1/2 (COX-1/2) inhibitory activity, analgesic activity, and anti-inflammatory activity, indicating their potential as leads for developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Nonaqueous Capillary Electrophoresis
A study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances highlights the compound's relevance in analytical chemistry for the quality control of pharmaceuticals. This method's simplicity, effectiveness, and low cost make it promising for the quality control of compounds like "N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide" (Ye et al., 2012).
Antipsychotic Agents
Heterocyclic analogues, including compounds related to "N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide," have been evaluated as potential antipsychotic agents. These studies assess their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, along with in vivo activities, providing insights into the development of novel antipsychotic medications (Norman et al., 1996).
Virtual Screening and Pharmacokinetic Characterization
Virtual screening targeting specific receptors led to the discovery of compounds with significant activities in breast MDA-MB-231 invasion, migration, and adhesion assays. These studies not only offer potential therapeutic applications but also shed light on pharmacokinetic properties, indicating the compound's utility in cancer research (Wang et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including free radical reactions .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
properties
IUPAC Name |
N-benzyl-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-11-15(2)22-18(21-14)25-17-9-6-10-23(13-17)19(24)20-12-16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTFUGMLGOQRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.